3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZQOFLHLNARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Methods
Preparation of 3-Amino-2-chloro-4-methylthiophene Intermediates
A key intermediate is 3-amino-2-chloro-4-methylthiophene hydrochloride, prepared via halogenation and deprotection steps from protected thiophene derivatives.
- Starting from (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester, metalation with n-butyllithium at low temperature (-78°C) is performed.
- Subsequent reaction with hexachloroethane introduces the chlorine substituent at the 2-position.
- The tert-butyl protecting group is removed by treatment with hydrogen chloride gas, yielding the 3-amino-2-chloro-4-methylthiophene hydrochloride intermediate.
This sequence achieves selective chlorination and amine functionalization on the thiophene ring with approximately 51% yield for the chlorination step and 82% yield for the subsequent amine intermediate isolation.
Formation of Thiourea and Cyclization to Benzimidazol-Thiophene Derivatives
- The 3-amino-2-chloro-4-methylthiophene hydrochloride is activated by reaction with phenyl chlorothionoformate in the presence of sodium bicarbonate to form a thiocarbamic acid phenyl ester.
- This intermediate is then reacted with 1,2-phenylenediamine and triethylamine to yield N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea.
- Cyclization is induced by treatment with alkyl or arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of bases such as sodium hydroxide or potassium carbonate.
- This step produces the benzimidazol-thiophene core, which is then converted to the hydrochloride salt by treatment with hydrogen chloride in suitable solvents.
This multi-step sequence is critical for constructing the sulfonylamino linkage on the thiophene ring and achieving the desired benzimidazole framework.
Sulfonylation to Introduce the 3-Chloro-4-methylphenylsulfonyl Group
- The free amine on the thiophene intermediate is reacted with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide linkage.
- This step requires careful control of stoichiometry and temperature to avoid side reactions and ensure selective sulfonylation.
The sulfonylation step is essential to attach the 3-chloro-4-methylphenyl group, completing the key structural feature of the target compound.
Reaction Conditions and Solvents
- Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and n-butyl acetate.
- Temperature control is critical, with low temperatures (-78°C) used during metalation steps and moderate temperatures (20–60°C) for sulfonylation and cyclization.
- Bases such as potassium hydroxide, sodium hydroxide, sodium bicarbonate, and triethylamine are employed to facilitate deprotonation and nucleophilic substitution.
- Hydrogen chloride gas is used for deprotection and salt formation steps.
Representative Data Table of Key Steps
| Step No. | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester | n-BuLi, -78°C; hexachloroethane; room temp, 10 h | 3-Chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester | 51 | Metalation and chlorination |
| 2 | Above ester | HCl gas in n-butyl acetate, 4 ± 4°C | 3-Amino-2-chloro-4-methylthiophene hydrochloride | 82 | Deprotection |
| 3 | 3-Amino-2-chloro-4-methylthiophene hydrochloride | Phenyl chlorothionoformate, NaHCO3; then 1,2-phenylenediamine, triethylamine | N-(2-Aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea | - | Thiourea formation |
| 4 | Thiourea intermediate | p-Toluenesulfonyl chloride or benzenesulfonyl chloride, NaOH | N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine (free base) | - | Cyclization to benzimidazole |
| 5 | Free base | HCl (g) in ethanol/ethyl acetate or isopropanol/n-butyl acetate | Final hydrochloride salt of 3-{[(3-chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | - | Salt formation |
| 6 | 3-Chloro-4-methylbenzenesulfonyl chloride + amine | Base (NaOH or triethylamine), DMF or DCM, RT | Target sulfonamide compound | - | Sulfonylation step |
Research Findings and Optimization Notes
- The chlorination step using hexachloroethane and n-BuLi is highly selective for the 2-position of the thiophene ring, crucial for subsequent coupling reactions.
- Protecting groups such as tert-butyl carbamate are effectively removed by HCl gas without decomposing sensitive intermediates.
- Sulfonylation reactions proceed efficiently under mild basic conditions with aryl sulfonyl chlorides.
- Cyclization to the benzimidazole core is facilitated by sulfonyl chlorides and alkali bases, with carbodiimides as alternative cyclization agents.
- Purification typically involves chromatography or crystallization from solvent mixtures such as toluene/hexane or ethanol/water.
Comparative Notes on Related Compounds
- Similar benzo[b]thiophene derivatives (e.g., 3-chloro-4-methylbenzo[b]thiophene-2-carboxylic acid) are synthesized via thionyl chloride-mediated cyclization of 3-(2-methylphenyl)propanoic acid in pyridine at elevated temperatures (~150°C), followed by acid treatment and recrystallization.
- This contrasts with the milder, stepwise functionalization strategy used for the sulfonylamino thiophene derivative, reflecting the sensitivity of the sulfonamide moiety.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid. The compound has demonstrated effective inhibition of free radicals, suggesting its utility in preventing oxidative stress-related diseases. For instance, a study employing the ABTS assay reported significant antioxidant activity for amino thiophene derivatives, with the compound showing promising results compared to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. The results indicate that it exhibits considerable activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86.9% depending on the specific derivative tested . This suggests its potential application in developing new antibacterial agents.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various thiophene derivatives. Its ability to undergo further functionalization allows for the development of new compounds with enhanced biological activities. For example, synthetic strategies involving cyclization and substitution reactions have been employed to create derivatives with improved pharmacological profiles .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the thiophene structure influence biological activity. Variations in substituents, such as hydroxyl or methyl groups, have been shown to affect both antioxidant and antibacterial activities significantly . These insights are crucial for guiding future drug design efforts.
Pharmaceutical Development
Given its biological activities, this compound is being explored for pharmaceutical applications, particularly in developing novel therapeutic agents targeting bacterial infections and oxidative stress-related conditions.
Material Science
The compound's unique chemical structure may also find applications in material science, particularly in the synthesis of conductive polymers or as a building block for more complex materials due to its sulfonamide group which can enhance solubility and processability in various solvents .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity : The 3-chloro-4-methylphenyl group in the main compound provides a unique steric and electronic profile compared to the 4-chlorophenyl group in analogs (e.g., ). This difference may enhance binding to hydrophobic enzyme pockets, as seen in Furin inhibitors where chloro and methyl groups optimize IC₅₀ values .
- Thiophene Modifications : Derivatives with additional heterocycles (e.g., pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine in compound 19b ) exhibit enhanced anticancer activity, underscoring the importance of thiophene functionalization in bioactivity.
Anticancer and Antimicrobial Activity
- Analog 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Lacks the methyl group, which may reduce membrane penetration and target affinity compared to the main compound .
- P3 (Furin Inhibitor) : A related thiazole derivative with a 5-bromothiophene group exhibits an IC₅₀ of 35 µM, suggesting that halogenated thiophenes enhance enzyme inhibition .
Enzymatic Inhibition
- Furin Inhibition : The main compound’s sulfonamide group mimics the catalytic site of Furin, similar to inhibitors like P3 and P16 . However, the 3-chloro-4-methylphenyl group may improve binding compared to P16 , which has a simpler thiophen-2-ylmethylene substituent.
Physicochemical Properties
- Solubility : The methyl group in the main compound increases lipophilicity (logP ~2.8 estimated) compared to the 4-chlorophenyl analog (logP ~2.3), favoring passive diffusion across biological membranes .
- Stability: Sulfonamide linkages generally confer metabolic stability, but the methyl group may reduce oxidative degradation in vivo compared to compounds with unprotected amino groups .
Biological Activity
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound belonging to the class of p-toluenesulfonamides. This compound features a thiophene ring, a sulfonamide group, and a carboxylic acid functionality, which contributes to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.80 g/mol. The compound's structure allows for various chemical interactions that can lead to significant biological effects.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.80 g/mol |
| Melting Point | Not specified |
| Solubility | Varies based on solvent |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to standard antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
- Disruption of Cell Membrane Integrity : The compound may affect the integrity of bacterial cell membranes, leading to cell lysis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene-based sulfonamides exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 µg/mL .
- Cancer Cell Proliferation Inhibition : Another study reported that thiophene derivatives could reduce the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
